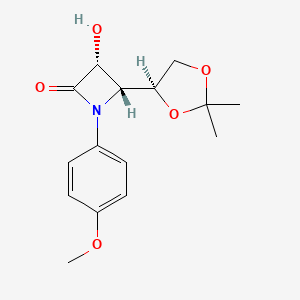![molecular formula C14H12N2O2 B12950439 1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone is an organic compound with the molecular formula C14H12N2O2. It is a derivative of bipyridine, where two pyridine rings are connected through a central ethane-1,1-diyl bridge. This compound is known for its unique chemical properties and its ability to form complexes with various metal ions, making it valuable in coordination chemistry and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone can be synthesized through several methods. One common approach involves the reaction of 2,2’-bipyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bipyridine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or alkyl halides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone.
Reduction: Corresponding alcohols.
Substitution: Various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with metals and form stable structures.
Wirkmechanismus
The mechanism of action of 1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone primarily involves its ability to chelate metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic and electronic processes, depending on the nature of the metal and the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the ethanone groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in forming specific metal complexes and in applications where precise control over coordination chemistry is required.
Eigenschaften
Molekularformel |
C14H12N2O2 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
1-[2-(4-acetylpyridin-2-yl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C14H12N2O2/c1-9(17)11-3-5-15-13(7-11)14-8-12(10(2)18)4-6-16-14/h3-8H,1-2H3 |
InChI-Schlüssel |
NMJBVTJAIGXUMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)








![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)

